molecular formula C8H9N5 B1428912 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine CAS No. 1344216-67-6

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Cat. No. B1428912
CAS RN: 1344216-67-6
M. Wt: 175.19 g/mol
InChI Key: CPQXWVCFPSMPIZ-UHFFFAOYSA-N
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Description

The compound “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the pyridin-3-yl group indicates that this compound also belongs to the class of compounds known as pyridines and derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a 1,2,4-triazole ring via a single bond. The triazole ring would carry a methyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

As a member of the triazole and pyridine families, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating methyl group on the triazole ring and the electron-withdrawing nitrogen atoms in the pyridine and triazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the nitrogen atoms would likely make this compound relatively stable. It would likely be soluble in organic solvents .

Scientific Research Applications

Development of Novel Pharmaceuticals

The triazole ring present in this compound is a common motif in many pharmaceutical drugs due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties . Researchers have been exploring derivatives of this compound for their potential as novel therapeutic agents, particularly in the realm of anticancer drugs. The ability to bind with various enzymes and receptors in the body makes it a valuable scaffold for drug development.

Synthesis of Metal-Organic Frameworks (MOFs)

MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The nitrogen atoms in the triazole ring can act as coordination sites for metals, making 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine a potential ligand for constructing MOFs. These structures have applications in gas storage, separation, and catalysis .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The study of triazole and pyridine derivatives is a vibrant field of research due to their potential biological activities. Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their biological activity .

properties

IUPAC Name

5-(4-methyl-1,2,4-triazol-3-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-7(9)4-10-3-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQXWVCFPSMPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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